3-(4-Methyl-1,3-thiazol-5-yl)prop-2-ynoic acid
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Overview
Description
3-(4-Methyl-1,3-thiazol-5-yl)prop-2-ynoic acid is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methylthiazole with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1,3-thiazol-5-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triple bond in the prop-2-ynoic acid moiety can be reduced to form alkenes or alkanes.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
3-(4-Methyl-1,3-thiazol-5-yl)prop-2-ynoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1,3-thiazol-5-yl)prop-2-ynoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-thiazol-5-yl)propanoic acid: Similar structure but lacks the prop-2-ynoic acid moiety.
2,5-Dimethyl-1,3-thiazole: Another thiazole derivative with different substituents.
Uniqueness
3-(4-Methyl-1,3-thiazol-5-yl)prop-2-ynoic acid is unique due to the presence of both the thiazole ring and the prop-2-ynoic acid moiety.
Properties
Molecular Formula |
C7H5NO2S |
---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H5NO2S/c1-5-6(11-4-8-5)2-3-7(9)10/h4H,1H3,(H,9,10) |
InChI Key |
DOIZJANHUWRXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C#CC(=O)O |
Origin of Product |
United States |
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